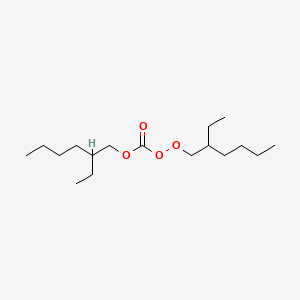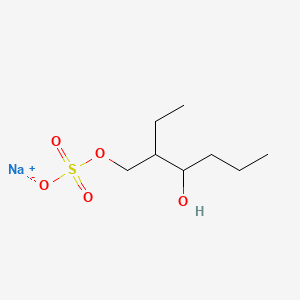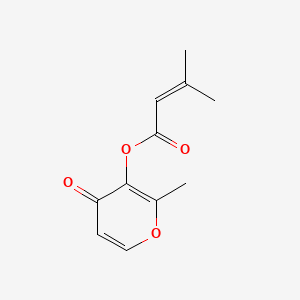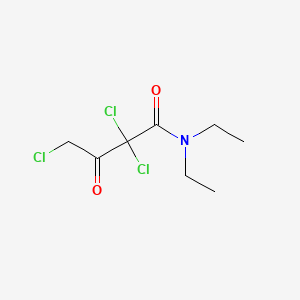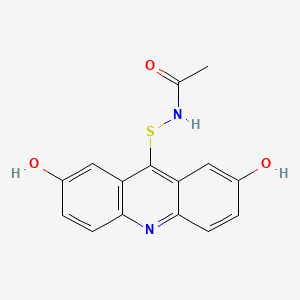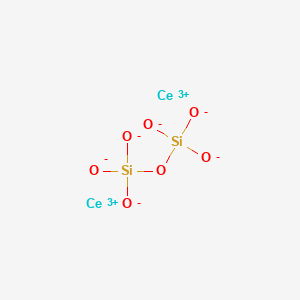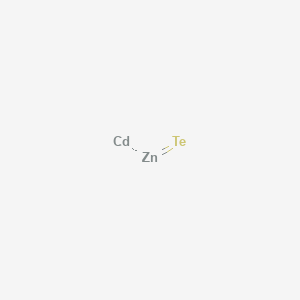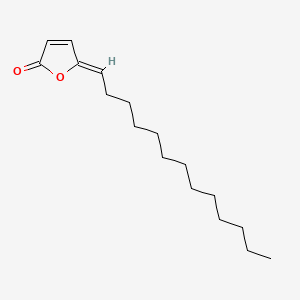
Magnesium bis(2-chloro-5-formylbenzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bis(2-chloro-5-formylbenzenesulphonate) is a chemical compound with the molecular formula C14H8Cl2MgO8S2 and a molecular weight of 463.55 g/mol . This compound is known for its unique chemical structure, which includes magnesium coordinated with two 2-chloro-5-formylbenzenesulphonate ligands. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium bis(2-chloro-5-formylbenzenesulphonate) typically involves the reaction of magnesium salts with 2-chloro-5-formylbenzenesulphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product . The reaction mixture is then purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of Magnesium bis(2-chloro-5-formylbenzenesulphonate) follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous processing techniques are employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium bis(2-chloro-5-formylbenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
Magnesium bis(2-chloro-5-formylbenzenesulphonate) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry studies.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Magnesium bis(2-chloro-5-formylbenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions and form complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium bis(2-chloro-5-methylbenzenesulphonate): Similar structure but with a methyl group instead of a formyl group.
Magnesium bis(2-chloro-5-nitrobenzenesulphonate): Contains a nitro group instead of a formyl group.
Magnesium bis(2-chloro-5-hydroxybenzenesulphonate): Features a hydroxyl group in place of the formyl group.
Uniqueness
Magnesium bis(2-chloro-5-formylbenzenesulphonate) is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where the formyl functionality is essential .
Eigenschaften
CAS-Nummer |
85136-02-3 |
|---|---|
Molekularformel |
C14H8Cl2MgO8S2 |
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
magnesium;2-chloro-5-formylbenzenesulfonate |
InChI |
InChI=1S/2C7H5ClO4S.Mg/c2*8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h2*1-4H,(H,10,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
NTDTWSBPXNKFKD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




